3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzamides, which are widely used in medical, industrial, and biological sectors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide typically involves the reaction of 3-methoxybenzoyl chloride with cyclohexylamine and 2-methylbenzoic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The purification process involves recrystallization and chromatography techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzoyl chloride: Used in similar synthetic applications and has comparable chemical properties.
2,3-Dimethoxybenzamide: Exhibits similar antioxidant and antibacterial activities.
Uniqueness
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide stands out due to its unique combination of methoxy and benzamide groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
644979-22-6 |
---|---|
Molekularformel |
C23H27NO4 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
3-methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H27NO4/c1-16-19(11-8-12-20(16)28-3)22(26)24-23(13-5-4-6-14-23)21(25)17-9-7-10-18(15-17)27-2/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
LNVYFAOOTSPRMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.